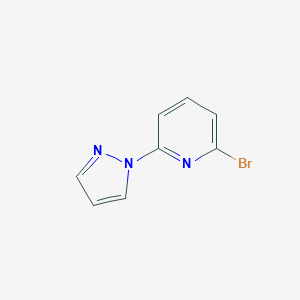

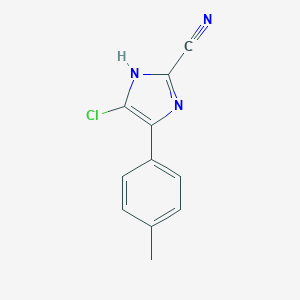

2-Bromo-6-(1H-pyrazol-1-yl)pyridine

Descripción general

Descripción

2-Bromo-6-(1H-pyrazol-1-yl)pyridine is a significant compound in the field of coordination chemistry, serving as a precursor for various tridentate ligands for transition metals. Its synthesis and modification enable the creation of diverse derivatives with potential applications in catalysis, material science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, a closely related compound, involves two routes from 2,6-dihydroxy-isonicotinic acid, culminating in a powerful precursor for tridentate ligands functionalized at the pyridine ring (Elhaïk et al., 2007). This synthesis pathway underlines the versatility and reactivity of pyridine derivatives in forming complex structures.

Molecular Structure Analysis

The molecular geometry and intermolecular interactions of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, a compound with structural similarities, have been detailed through single-crystal X-ray diffraction, showcasing the potential for diverse hydrogen bonding and π-π interactions within the crystal packing (Rodi et al., 2013).

Chemical Reactions and Properties

Pyrazolylpyridine compounds engage in various chemical reactions, serving as ligands in coordination complexes. Their ability to form stable complexes with metals like ruthenium and nickel is evidenced in studies focusing on the synthesis and reactivity of such complexes, highlighting their versatility and potential in catalytic and biological applications (Omondi et al., 2018).

Aplicaciones Científicas De Investigación

1. Spin Crossover Research

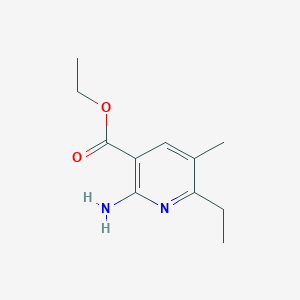

- Application : “2-Bromo-6-(1H-pyrazol-1-yl)pyridine” is used as a building unit for iron(II) spin crossover research. Various functional groups can be appended on pyrazolyl and pyridine rings thereby modifying potentially the spin state properties of [Fe(bpp)2]2+ derivatives .

- Method : In this work, they have worked on substituted pyrazole by grafting an ester function as an electro-attractor group and a methyl substituent as an electro-donating group in 3 and 5 positions, respectively .

- Results : Mössbauer analyses of the mononuclear complex 1 FeL22 (L= diethyl-1,1’-(pyridine-2,6-diyl)bis(5-methyl-1H-pyrazole-3-carboxylate) revealed high-spin iron(II) ions at room temperature. On cooling down to liquid helium temperature, magnetic susceptibility measurements confirmed a paramagnetic state, suggesting that the steric influence of the pyrazole substituents was too great to allow a thermally induced spin crossover to occur .

2. Synthesis of Imidazole Containing Compounds

- Application : “2-Bromo-6-(1H-pyrazol-1-yl)pyridine” might be used in the synthesis of imidazole containing compounds, which have shown good antimicrobial potential .

- Results : Among the different derivatives, compounds 1a and 1b showed good antimicrobial potential .

3. Rhodium(III)-Catalyzed C–H Functionalization

- Application : “2-Bromo-6-(1H-pyrazol-1-yl)pyridine” can be used in Rhodium(III)-catalyzed C–H bond functionalization with internal alkynes .

- Method : This method provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .

- Results : The process yields moderate to good results .

4. Synthesis of Imidazole Derivatives

- Application : “2-Bromo-6-(1H-pyrazol-1-yl)pyridine” might be used in the synthesis of imidazole derivatives, which show a broad range of biological activities .

- Results : Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

5. Rhodium(III)-Catalyzed C–H Functionalization

- Application : “2-Bromo-6-(1H-pyrazol-1-yl)pyridine” can be used in Rhodium(III)-catalyzed C–H bond functionalization with internal alkynes .

- Method : This method provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .

- Results : The process yields moderate to good results .

6. Synthesis of Imidazole Derivatives

- Application : “2-Bromo-6-(1H-pyrazol-1-yl)pyridine” might be used in the synthesis of imidazole derivatives, which show a broad range of biological activities .

- Results : Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety And Hazards

Propiedades

IUPAC Name |

2-bromo-6-pyrazol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-3-1-4-8(11-7)12-6-2-5-10-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRJOZJWALGJGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427614 | |

| Record name | 2-Bromo-6-(1H-pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-(1H-pyrazol-1-yl)pyridine | |

CAS RN |

123640-41-5 | |

| Record name | 2-Bromo-6-(1H-pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate](/img/structure/B50581.png)